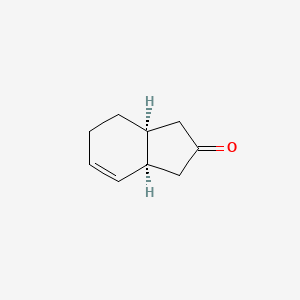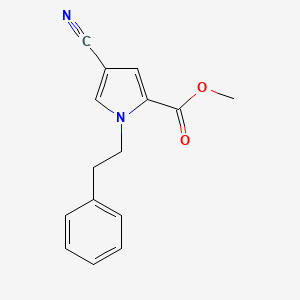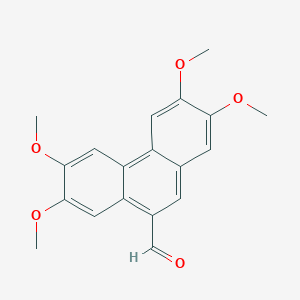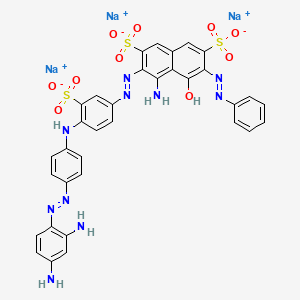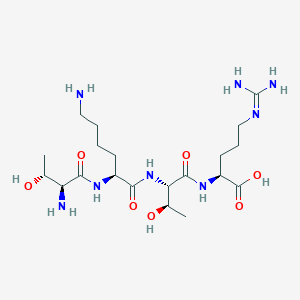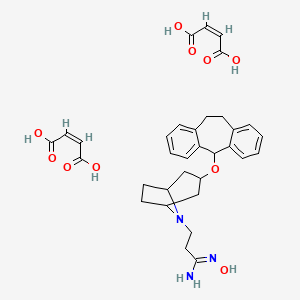
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) is a complex organic compound with a unique structure that combines elements of tropane and dibenzo[a,d]cycloheptene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) typically involves multiple steps. One key intermediate in the synthesis is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . The synthetic route starts with the reaction of phthalic anhydride and phenylacetic acid to form the intermediate compound, which is then subjected to further reactions to obtain the final product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to maintain consistency and safety in the production environment.
Analyse Chemischer Reaktionen
Types of Reactions
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Wirkmechanismus
The mechanism of action of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) include other tropane derivatives and dibenzo[a,d]cycloheptene analogs. Some examples are:
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Tropane-8-carboxamide derivatives
Uniqueness
What sets Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) apart from similar compounds is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
73953-98-7 |
|---|---|
Molekularformel |
C33H39N3O10 |
Molekulargewicht |
637.7 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N'-hydroxy-3-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octan-8-yl]propanimidamide |
InChI |
InChI=1S/C25H31N3O2.2C4H4O4/c26-24(27-29)13-14-28-19-11-12-20(28)16-21(15-19)30-25-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)25;2*5-3(6)1-2-4(7)8/h1-8,19-21,25,29H,9-16H2,(H2,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
NQEUKQOPRNFMGW-SPIKMXEPSA-N |
Isomerische SMILES |
C1C2N(C(C1)CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)CC/C(=N/O)/N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC2CC(CC1N2CCC(=NO)N)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
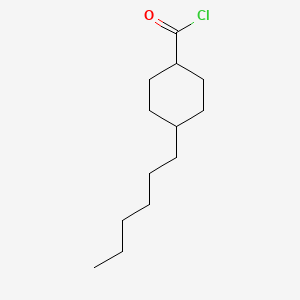
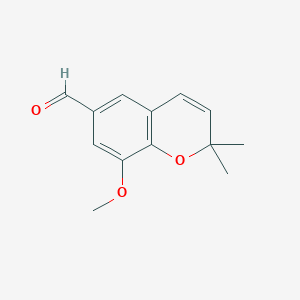
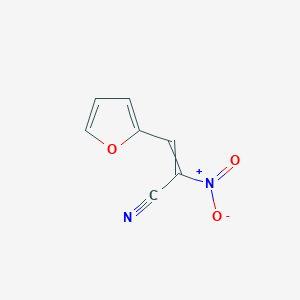
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
